N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
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Overview
Description
N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and it is substituted with phenyl and acetamide groups.
Preparation Methods
The synthesis of N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with N,N-dicyclohexylacetamide under suitable conditions, such as the presence of a base like triethylamine .
Chemical Reactions Analysis
N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. This can lead to the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and the substituents.
Imidazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring and are known for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C25H31N5O2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C25H31N5O2/c31-23(29(19-10-4-1-5-11-19)20-12-6-2-7-13-20)17-28-18-26-24-22(25(28)32)16-27-30(24)21-14-8-3-9-15-21/h3,8-9,14-16,18-20H,1-2,4-7,10-13,17H2 |
InChI Key |
XYHFEZRCEUVRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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